molecular formula C16H16ClN3OS B4479510 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B4479510
M. Wt: 333.8 g/mol
InChI Key: YRQCVDGQRLPZMX-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that combines an indole moiety with a thiazole ring

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the targets of the compound and the biological context in which it is acting.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level, depending on its specific targets and mode of action.

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the known activities of other indole and thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of the corresponding indole-3-ethylamine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biology: Study of its effects on cellular processes and its potential as a tool for probing biological mechanisms.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of the chlorine atom on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-10-20-13(9-22-10)7-16(21)18-5-4-11-8-19-15-3-2-12(17)6-14(11)15/h2-3,6,8-9,19H,4-5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQCVDGQRLPZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

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